1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
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Overview
Description
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is a versatile compound used in various scientific research fields. Its unique structure, which includes a chlorophenyl and a methoxyphenyl group, allows it to participate in diverse chemical reactions and applications, making it invaluable for advancing various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with an isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative .
Scientific Research Applications
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Shares a similar chlorophenyl group but differs in its overall structure and applications.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is unique due to its combination of chlorophenyl and methoxyphenyl groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful in a wide range of scientific research applications.
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDLWXKWTWMKR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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